![molecular formula C8H10N2OS B14409426 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile CAS No. 83370-35-8](/img/structure/B14409426.png)
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile: is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile typically involves multiple steps, including cycloaddition reactions and subsequent functional group modifications. One common approach is the Diels-Alder reaction followed by ring-closing metathesis (RCM) to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert oximes to amines or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: In organic synthesis, 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile serves as a versatile intermediate for constructing complex molecular architectures . Its unique structure allows for the development of novel synthetic methodologies.
Biology and Medicine: Its bicyclic framework can be modified to interact with specific biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and modifications made to the compound .
類似化合物との比較
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: Utilized in the synthesis of tropane alkaloids and other biologically active molecules.
Uniqueness: 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile stands out due to its unique combination of a hydroxyimino group and a thiabicyclic core. This combination imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
83370-35-8 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.25 g/mol |
IUPAC名 |
3-hydroxyimino-2-thiabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C8H10N2OS/c9-5-8-3-1-6(2-4-8)12-7(8)10-11/h6,11H,1-4H2 |
InChIキー |
FEHQNLLYOOUKJG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1SC2=NO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
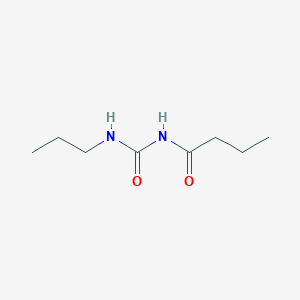
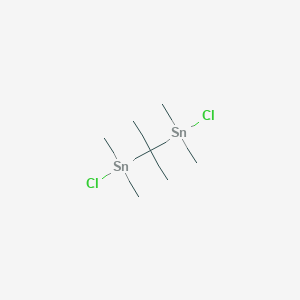
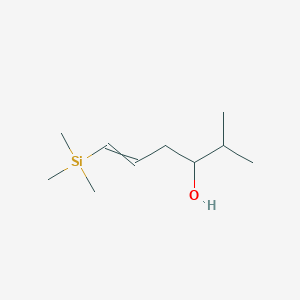
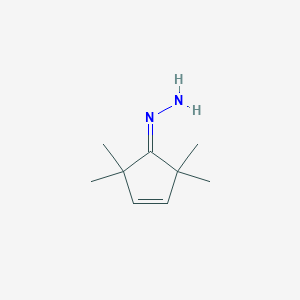

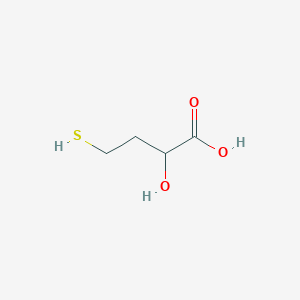
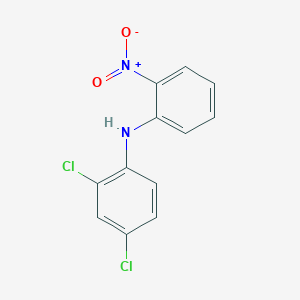
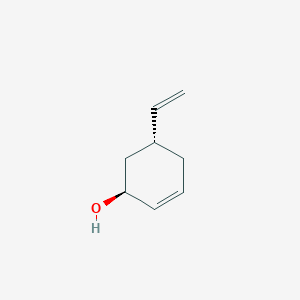
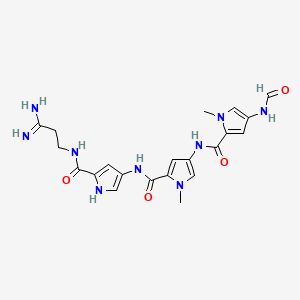
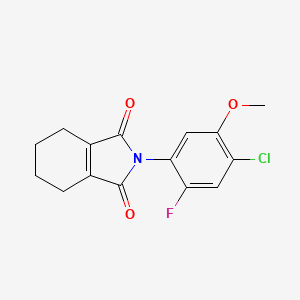

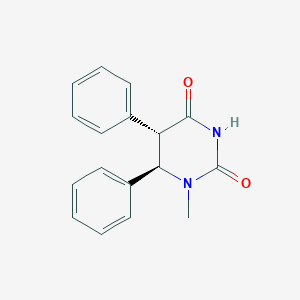
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
